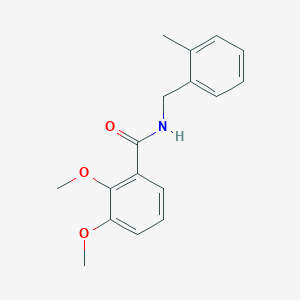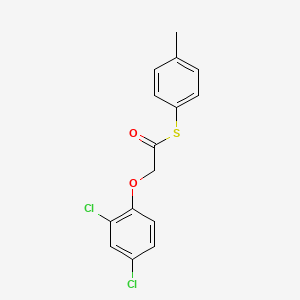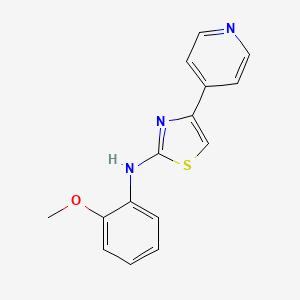
N-(diphenylmethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-3,5-dimethoxybenzamide, also known as DDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DDB is a derivative of benzamide and has been synthesized through a number of methods.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-3,5-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. N-(diphenylmethyl)-3,5-dimethoxybenzamide has also been shown to reduce pain in animal models, possibly through its effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(diphenylmethyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a versatile tool for studying various biological processes. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have a number of effects on different biological systems, making it a potentially useful compound for studying a wide range of processes. However, one limitation of using N-(diphenylmethyl)-3,5-dimethoxybenzamide in lab experiments is its potential toxicity. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have cytotoxic effects on some cell lines, and its use should be carefully monitored.
Zukünftige Richtungen
There are a number of future directions for research on N-(diphenylmethyl)-3,5-dimethoxybenzamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the effectiveness of N-(diphenylmethyl)-3,5-dimethoxybenzamide as a cancer treatment in vivo. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have potential as an anti-inflammatory and analgesic agent, and further research is needed to determine its effectiveness in treating inflammatory and pain-related conditions. Finally, the mechanism of action of N-(diphenylmethyl)-3,5-dimethoxybenzamide is not fully understood, and further research is needed to elucidate its effects on different biological systems.
Synthesemethoden
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been synthesized through a number of methods, including the reaction of 3,5-dimethoxybenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with diphenylmethanol in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of N-(diphenylmethyl)-3,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have potential use in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N-(diphenylmethyl)-3,5-dimethoxybenzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-benzhydryl-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-13-18(14-20(15-19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQPQUPSOUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(diphenylmethyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)




![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)